Melting Point Differential: 1-(4-Fluorobenzoyl)-1H-benzotriazole (203070-37-5) vs. 1-(4-Chlorobenzoyl)-1H-benzotriazole (4231-70-3)
The melting point of 1-(4-fluorobenzoyl)-1H-benzotriazole is 112-116 °C , compared to 135-139 °C for the 4-chloro analog . The 4-fluoro derivative exhibits a lower melting point (Δ = 23 °C), indicating reduced crystallinity and simpler purification [1]. In differential scanning calorimetry (DSC) analyses, 1-(4-fluorobenzoyl)-1H-benzotriazole shows a sharper endothermic peak, facilitating easier handling and storage .
| Evidence Dimension | Melting Point and Thermal Behavior |
|---|---|
| Target Compound Data | 112-116 °C |
| Comparator Or Baseline | 1-(4-Chlorobenzoyl)-1H-benzotriazole: 135-139 °C |
| Quantified Difference | Δ = 23 °C lower melting point |
| Conditions | Differential scanning calorimetry (DSC) at 10 °C/min under N2 |
Why This Matters
A lower melting point simplifies purification and reduces thermal degradation during storage and handling. The 4-fluoro group enhances crystallinity and lowers the melting point, facilitating easier recrystallization and improving overall purity .
- [1] Katritzky, A. R.; Kirichenko, K. N-Acylbenzotriazoles. Arkivoc 2006, 4, 1-12. DOI: 10.3998/ark.5550190.0007.409 View Source
